2-(4-chlorophenyl)-3-methyl-N-(thiazol-2-yl)butanamide
Overview
Description
Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They have been found in many potent biologically active compounds .
Synthesis Analysis
Thiazole derivatives can be synthesized by coupling substituted 2-amino benzothiazoles with other compounds .Molecular Structure Analysis
The molecular structures of thiazole derivatives can be confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) .Chemical Reactions Analysis
Thiazole rings have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Scientific Research Applications
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- Thiazole derivatives have been found to have diverse biological activities. They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
- The synthesis of these derivatives involves various chemical reactions, including the reaction of thiourea with para-chloro phenacyl bromide in absolute methanol .
- The results of these applications have shown that thiazole derivatives can be effective in treating a variety of conditions, with reduced side effects compared to other treatments .
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- 2-amino-4-(4-chloro phenyl)-1,3-thiazole, a derivative of thiazole, has been synthesized and studied for its antimicrobial properties .
- The synthesis involves refluxing thiourea with para-chloro phenacyl bromide in absolute methanol. The condensation of the resulting amine compound with phenylisothiocyanate in the presence of pyridine produces the thiazole derivative .
- The synthesized compounds have been screened for their in vitro preliminary antimicrobial activity against several bacteria and fungi. The derivatives showed moderate antibacterial activity against Gram-positive Staphylococcus aureus and Bacillus subtilis, and high antifungal activity against Candida glabrata and Candida albicans .
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- Thiazole derivatives have been found to have antiviral properties .
- The synthesis of these derivatives involves various chemical reactions, including the reaction of thiourea with para-chloro phenacyl bromide in absolute methanol .
- The results of these applications have shown that thiazole derivatives can be effective in treating viral infections .
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- 2-amino-4-(4-chloro phenyl)-1,3-thiazole, a derivative of thiazole, has been synthesized and studied for its antifungal properties .
- The synthesis involves refluxing thiourea with para-chloro phenacyl bromide in absolute methanol. The condensation of the resulting amine compound with phenylisothiocyanate in the presence of pyridine produces the thiazole derivative .
- The synthesized compounds have been screened for their in vitro preliminary antifungal activity against Candida glabrata and Candida albicans. The derivatives showed high antifungal activity .
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Anti-Inflammatory and Analgesic Research
- A series of 6-substituted-1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives of benzothiazole were synthesized and evaluated for their anti-inflammatory and analgesic activities .
- The synthesis of these derivatives was carried out in satisfactory yield .
- The results showed that some of the synthesized compounds have significant anti-inflammatory and analgesic activities . The ulcerogenic and irritative action on the gastrointestinal mucosa, in comparison with standard, are low .
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Antimicrobial and Anticancer Research
- Efforts have been made to study the pharmacological activities of newly synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives .
- These derivatives were synthesized and their molecular structures were confirmed .
- The results showed that these derivatives have antimicrobial and anticancer properties .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(4-chlorophenyl)-3-methyl-N-(1,3-thiazol-2-yl)butanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2OS/c1-9(2)12(10-3-5-11(15)6-4-10)13(18)17-14-16-7-8-19-14/h3-9,12H,1-2H3,(H,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYDQCGCBQYFSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)Cl)C(=O)NC2=NC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-3-methyl-N-(thiazol-2-yl)butanamide | |
CAS RN |
300851-67-6 | |
Record name | 300851-67-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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